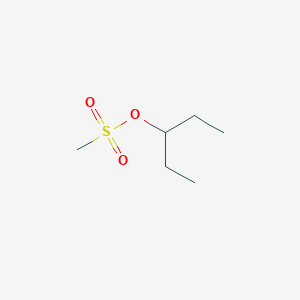

Pentan-3-yl methanesulfonate

Description

Significance in Contemporary Synthetic Strategies

The primary significance of pentan-3-yl methanesulfonate (B1217627) in modern synthetic chemistry lies in its function as a reactive intermediate, particularly as an alkylating agent. smolecule.com The methanesulfonate group is an excellent leaving group, which facilitates nucleophilic substitution reactions. This allows for the strategic introduction of the pentan-3-yl group into a wide variety of substrates. smolecule.com

By serving as a precursor, pentan-3-yl methanesulfonate enables the synthesis of other complex organic molecules, finding utility in the development of new chemical entities for medicinal chemistry and the production of specialty chemicals. smolecule.com Its participation in nucleophilic substitution reactions allows chemists to form new carbon-carbon and carbon-heteroatom bonds, a fundamental operation in constructing molecular frameworks. For instance, it can react with nucleophiles such as amines, alcohols, and thiols to form the corresponding substituted products. smolecule.com The steric hindrance provided by the branched pentan-3-yl group can also influence the stereochemical outcome of reactions, a factor that is critically important in stereoselective synthesis.

| Reaction Type | Reactant | Product | Significance |

| Nucleophilic Substitution | Amines | Substituted Amines | Formation of C-N bonds |

| Nucleophilic Substitution | Alcohols | Ethers | Formation of C-O bonds (e.g., Williamson ether synthesis) smolecule.com |

| Nucleophilic Substitution | Thiols | Thioethers | Formation of C-S bonds |

| Nucleophilic Substitution | Cyanide | Nitriles | Formation of C-C bonds msu.edulibretexts.org |

| Table 2: Common Nucleophilic Substitution Reactions Involving Methanesulfonate Esters. |

Overview of Methanesulfonate Esters as Reactive Intermediates

Methanesulfonate esters, commonly known as mesylates, belong to a broader class of compounds called sulfonate esters. periodicchemistry.com Their importance in organic synthesis stems from their ability to transform a poor leaving group (a hydroxyl group, -OH) into a very good leaving group (the methanesulfonate anion, CH₃SO₃⁻). msu.edulibretexts.orgperiodicchemistry.com Alcohols are generally poor substrates for direct nucleophilic substitution because the hydroxide (B78521) ion (HO⁻) is a strong base and thus a poor leaving group. libretexts.orgperiodicchemistry.com

The conversion of an alcohol to a mesylate is a standard strategy to enhance its reactivity. libretexts.org The methanesulfonate anion is an excellent leaving group because its negative charge is stabilized through resonance, delocalized across the three oxygen atoms bonded to the sulfur atom. periodicchemistry.com This stability means it is a very weak base, making its departure from the carbon atom energetically favorable. msu.eduperiodicchemistry.com

Once formed, the reactivity of a methanesulfonate ester like this compound is comparable to that of an alkyl halide. periodicchemistry.com This allows it to readily undergo nucleophilic substitution, typically via an S_N2 mechanism, especially with primary and secondary substrates. msu.eduorganic-chemistry.org This transformation is a cornerstone of synthetic organic chemistry, providing a reliable pathway for the interconversion of functional groups and the construction of complex molecular architectures. msu.edueurjchem.com The use of sulfonate esters is so fundamental that it has been instrumental in providing rigorous proof of the inversion of stereochemistry that occurs during S_N2 reactions. msu.edulibretexts.org

Structure

3D Structure

Properties

IUPAC Name |

pentan-3-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYNHFAHRAJPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963051 | |

| Record name | Pentan-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-72-9 | |

| Record name | 3-Pentanol, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentan-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentan 3 Yl Methanesulfonate and Its Analogues

Direct Esterification Approaches

The most common method for synthesizing pentan-3-yl methanesulfonate (B1217627) is the direct reaction of pentan-3-ol with methanesulfonyl chloride. This approach is favored for its straightforward nature and efficiency.

Reaction of Pentan-3-ol with Methanesulfonyl Chloride: Mechanistic Considerations and Optimization

The reaction involves the nucleophilic attack of the hydroxyl group of pentan-3-ol on the highly electrophilic sulfur atom of methanesulfonyl chloride. masterorganicchemistry.com This process is technically a sulfonylation, resulting in the formation of the methanesulfonate ester and hydrochloric acid as a byproduct.

A proposed mechanism for the formation of methanesulfonates from alcohols and methanesulfonyl chloride, particularly in the presence of a base like pyridine (B92270), involves an initial E1cb elimination of methanesulfonyl chloride to form the highly reactive intermediate, sulfene (B1252967) (CH₂=SO₂). The alcohol then attacks the sulfene, followed by a rapid proton transfer to yield the final product. wikipedia.org This mechanism is supported by isotope labeling experiments and the trapping of the transient sulfene. wikipedia.org

Optimization of this reaction typically involves controlling the temperature, as the reaction is exothermic. Dropwise addition of methanesulfonyl chloride at low temperatures (0 to 5°C) is a common strategy to manage the reaction's exothermicity. The reaction is usually carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF).

Role of Basic Additives in Reaction Efficiency

Basic additives are crucial for the efficiency of the esterification reaction. masterorganicchemistry.com Their primary role is to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the alcohol, which would render it non-nucleophilic, and avoids potential side reactions. masterorganicchemistry.com

Commonly used bases include tertiary amines such as triethylamine (B128534) and pyridine. masterorganicchemistry.com The choice of base can be important, with sterically unhindered and lipophilic tertiary amines like N,N-dimethylbenzylamine being effective for tosylation, a similar reaction. researchgate.net In some cases, the internal amine of a molecule can act as the base, depending on its pKa. researchgate.net The use of a base like pyridine can also help to speed up the formation of the ester. chemistrysteps.com

Recent developments have explored the use of catalytic amounts of Lewis acids, such as antimony pentachloride (SbCl₅), to activate methanesulfonyl chloride, leading to high yields of the corresponding mesylate without the need for a solvent or other reagents. acs.org Additionally, washing the reaction mixture with an aqueous alkali metal carbonate solution has been shown to improve the thermal stability of the resulting alkyl methanesulfonate solution. google.com

Indirect Synthetic Routes and Precursor Derivatization

While direct esterification is common, indirect routes involving the activation of the hydroxyl group offer alternative pathways for the synthesis of pentan-3-yl methanesulfonate and its analogues.

Activation of Hydroxyl Groups for Subsequent Mesylation

Alcohols are inherently poor leaving groups in nucleophilic substitution reactions because the hydroxide (B78521) ion is a strong base. masterorganicchemistry.comlibretexts.org To overcome this, the hydroxyl group can be converted into a better leaving group. One method is to convert the alcohol into a sulfonate ester, such as a mesylate. masterorganicchemistry.comchemistrysteps.comlibretexts.org This conversion renders the group much more susceptible to substitution by a wide range of nucleophiles. libretexts.org

The activation process involves reacting the alcohol with a sulfonyl chloride, like methanesulfonyl chloride, which transforms the hydroxyl group into a mesylate (-OMs). chemistrysteps.com This process does not alter the stereochemistry at the alcohol's carbon atom. masterorganicchemistry.com The resulting mesylate is an excellent leaving group due to the resonance stabilization of the negative charge on the departing oxygen atom. libretexts.org This allows for subsequent nucleophilic substitution reactions to introduce various functional groups. smolecule.com For molecules containing both hydroxyl and amine groups, the more nucleophilic amine group may react first, necessitating a protection strategy for the amine if selective O-mesylation is desired. researchgate.net

Industrial-Scale Synthesis Optimization

On an industrial scale, the synthesis of alkyl methanesulfonates often utilizes continuous flow reactors to manage the exothermic nature of the reaction and improve throughput. The choice of solvent is also a key consideration, with aromatic organic solvents being advantageous for their physicochemical properties. google.com However, the thermal stability of the resulting alkyl methanesulfonate solution in these solvents can be a concern. google.com Washing the crude product with an aqueous solution of an alkali metal carbonate, such as sodium bicarbonate, has been found to enhance the thermal stability of the final product solution. google.comgoogle.com

The production of methanesulfonic acid, a precursor for methanesulfonyl chloride, has also seen significant process improvements. The Grillo-Methane-Sulfonation (GMS) process, developed in 2016, allows for the direct synthesis of methanesulfonic acid from methane (B114726) and oleum, offering a more cost-effective and environmentally friendly route compared to older methods that involved chlorine oxidation and produced significant amounts of hydrochloric acid as a byproduct. rsc.orgwikipedia.org

A comparison of laboratory and industrial synthesis parameters is presented below:

| Parameter | Laboratory Scale | Industrial Scale |

| Reactor Type | Batch (Round-bottom flask) | Continuous Flow Reactor |

| Yield | 80–85% | 88–92% |

| Purity | >98% (GC-MS) | >99% (HPLC) |

| Throughput | 5–10 kg/day | Significantly higher |

| This table provides a general comparison based on typical findings in the literature. |

Preparation of Metal Methanesulfonate Salts

Metal methanesulfonate salts are versatile reagents in organic synthesis and can be prepared through several methods. googleapis.com A common laboratory-scale method involves the reaction of methanesulfonic acid (MSA) with a basic metal salt, such as an oxide, hydroxide, or carbonate. googleapis.com For example, lithium methanesulfonate can be prepared by reacting lithium hydroxide with aqueous MSA. googleapis.com

Other methods for preparing metal methanesulfonates include:

Reaction of MSA with a neutral or acidic metal salt : This is useful for preparing hydrolytically unstable metal methanesulfonates. googleapis.com

Reaction of metal halides with silver methanesulfonate : The driving force for this reaction is the precipitation of the silver halide. rsc.org

Direct dissolution of a metal in aqueous MSA : This method can yield high-purity salts if pure metals are used. rsc.org

Anodic dissolution of a metal in an electrochemical cell : This method also produces pure methanesulfonate salts. rsc.org

Reaction of metal oxides with methanesulfonic anhydride : This is a convenient route for synthesizing methanesulfonate derivatives of elements like arsenic, antimony, and bismuth. cdnsciencepub.com

The synthesis of mixed-anionic sodium methanesulfonate compounds has also been explored, yielding large, high-quality crystals. rsc.org

Below is a table summarizing the preparation of some metal methanesulfonate salts:

| Metal Methanesulfonate | Precursors | Method |

| Lithium Methanesulfonate | Lithium hydroxide, Methanesulfonic acid | Reaction of MSA with a basic metal salt. googleapis.com |

| Silver Methanesulfonate | Silver oxide, Methanesulfonic acid | Reaction of MSA with a basic metal salt. googleapis.com |

| Calcium Methanesulfonate | Calcium carbonate, Methanesulfonic acid | Reaction of MSA with a basic metal salt. googleapis.com |

| Strontium Methanesulfonate | Strontium carbonate, Methanesulfonic acid | Reaction of MSA with a basic metal salt. googleapis.com |

| Barium Methanesulfonate | Barium carbonate, Methanesulfonic acid | Reaction of MSA with a basic metal salt. googleapis.com |

| Tin(II) Methanesulfonate | Tin(II) chloride, Silver methanesulfonate | Reaction of a metal halide with silver methanesulfonate. rsc.org |

| Arsenic(III) Methanesulfonate | Arsenic(III) oxide, Methanesulfonic anhydride | Reaction of a metal oxide with methanesulfonic anhydride. cdnsciencepub.com |

| This table is based on documented synthetic procedures. rsc.orggoogleapis.comcdnsciencepub.com |

Reaction Mechanisms Involving Pentan 3 Yl Methanesulfonate

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are fundamental to organic chemistry, and alkyl mesylates are classic substrates for these transformations. masterorganicchemistry.comlibretexts.org The specific pathway, whether S_N1 or S_N2, is determined by various factors including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. masterorganicchemistry.comulethbridge.ca

The distinction between S_N1 and S_N2 reactions lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.com S_N2 reactions are concerted, single-step processes where the nucleophile attacks as the leaving group departs. ulethbridge.caorganic-chemistry.org This pathway is sensitive to steric hindrance, favoring less substituted substrates like primary alkyl halides. ulethbridge.caacs.org Conversely, the S_N1 reaction is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.compurechemistry.org This mechanism is favored by substrates that can form stable carbocations, such as tertiary alkyl halides. masterorganicchemistry.comacs.org

For a secondary substrate like pentan-3-yl methanesulfonate (B1217627), both S_N1 and S_N2 pathways are possible and often compete. The outcome depends on the specific reaction conditions. A strong, non-bulky nucleophile in a polar aprotic solvent will favor the S_N2 mechanism. In contrast, a weak nucleophile in a polar protic solvent, which can stabilize the carbocation intermediate, will promote the S_N1 pathway. organic-chemistry.org

Table 1: Factors Influencing S_N1 vs. S_N2 Pathways for Secondary Alkyl Mesylates

| Factor | Favors S_N1 | Favors S_N2 |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Leaving Group | Good leaving group required | Good leaving group required |

The stereochemistry of substitution reactions is a direct consequence of the reaction mechanism. The conversion of an alcohol to a mesylate proceeds with retention of configuration because the C-O bond of the alcohol is not broken during this step. masterorganicchemistry.comlibretexts.orglibretexts.org

In a subsequent S_N2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the carbon center. ulethbridge.cachemistrysteps.com Therefore, a two-step sequence of mesylation followed by S_N2 substitution on a chiral secondary alcohol will lead to a product with an inverted configuration relative to the starting alcohol. libretexts.org

In an S_N1 reaction, the formation of a planar carbocation intermediate allows the nucleophile to attack from either face. organic-chemistry.orgchemistrysteps.com This typically leads to a mixture of enantiomers, a process known as racemization, although complete racemization is not always observed. chemistrysteps.comchemistrysteps.com

The mesylate group in pentan-3-yl methanesulfonate can be displaced by a wide array of nucleophiles. msu.edu This versatility makes alkyl mesylates valuable intermediates in organic synthesis. masterorganicchemistry.com

Amines: Primary and secondary amines can act as nucleophiles to form new carbon-nitrogen bonds, yielding secondary and tertiary amines, respectively. chemistrysteps.com However, the newly formed amine can also act as a nucleophile, potentially leading to over-alkylation. chemistrysteps.com To avoid this, azide (B81097) salts are often used as a nitrogen nucleophile, followed by reduction to the primary amine. chemistrysteps.com

Alcohols: Alcohols can serve as nucleophiles, particularly in solvolysis reactions under S_N1 conditions, to produce ethers.

Thiols: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and readily displace the mesylate group to form thioethers. masterorganicchemistry.com

Role as a Leaving Group in Complex Transformations

The utility of the mesylate group extends beyond simple substitution reactions. Its ability to function as a superior leaving group is pivotal in more intricate chemical transformations.

The effectiveness of a leaving group is directly related to the stability of the anion that is formed. purechemistry.org The mesylate anion (CH₃SO₃⁻) is highly stable due to the delocalization of the negative charge across the three oxygen atoms through resonance. libretexts.orgchemistrysteps.com This high stability means that the conjugate acid, methanesulfonic acid, is very strong. msu.edu

The stability of the mesylate anion significantly lowers the activation energy for the bond-breaking step in both S_N1 and S_N2 reactions, thereby increasing the reaction rate. numberanalytics.com The rate of S_N1 reactions is particularly dependent on the leaving group's ability to depart and form a stable carbocation. masterorganicchemistry.comnumberanalytics.com In S_N2 reactions, a good leaving group is also crucial for facilitating the concerted bond-breaking and bond-forming process. numberanalytics.com

The mesylate group belongs to a family of sulfonate esters that are widely used as leaving groups in organic chemistry. pearson.com Other common members of this family include tosylates (p-toluenesulfonates) and triflates (trifluoromethanesulfonates). chemistrysteps.combrainly.com

Tosylates (TsO⁻): Tosylates are structurally similar to mesylates but contain a p-tolyl group instead of a methyl group. masterorganicchemistry.com The leaving group ability of tosylates and mesylates is generally considered to be very similar. masterorganicchemistry.com The presence of the aromatic ring in tosylates can sometimes be advantageous for analytical purposes, such as visualization on a TLC plate. chemistrysteps.com

Triflates (TfO⁻): Triflates are considered one of the best leaving groups available to organic chemists. brainly.com The three highly electronegative fluorine atoms on the methyl group exert a strong electron-withdrawing inductive effect, which further stabilizes the resulting anion. brainly.com This enhanced stability makes triflates significantly more reactive than both mesylates and tosylates, with reactivity estimated to be several orders of magnitude higher. nih.gov

Table 2: Comparison of Common Sulfonate Leaving Groups

| Leaving Group | Abbreviation | Structure of Anion | Relative Leaving Group Ability |

| Methanesulfonate (Mesylate) | MsO⁻ | CH₃SO₃⁻ | Good |

| p-Toluenesulfonate (Tosylate) | TsO⁻ | p-CH₃C₆H₄SO₃⁻ | Good (Similar to Mesylate) |

| Trifluoromethanesulfonate (Triflate) | TfO⁻ | CF₃SO₃⁻ | Excellent |

The general order of leaving group ability is Triflate > Tosylate ≈ Mesylate. brainly.com This trend highlights the critical role that electronic effects play in the stability of the leaving group and, consequently, in the kinetics of the reaction.

Intramolecular and Rearrangement Processes

Intramolecular reactions of sulfonate esters, including this compound, can lead to the formation of cyclic products. For instance, intramolecular cyclization of molecules containing both a nucleophilic center and a sulfonate ester group can occur. One notable example is the intramolecular Schmidt reaction, where this compound has been used in stereochemical studies.

Rearrangement reactions can also occur, particularly in the context of neighboring group participation. If a neighboring group with lone pair electrons is present, it can attack the carbon atom bearing the methanesulfonate group, leading to a rearranged product. A specific example involving this compound is the enovatia.comacs.org-rearrangement of ammonium (B1175870) ylides, which can be generated from the intramolecular reaction of metal carbenoids with tethered allylic amines. researchgate.net This process has been utilized in the synthesis of cyclic amines. researchgate.net

Catalytic Mechanistic Aspects

The reactivity of this compound can be significantly influenced by the presence of catalysts. Various catalytic systems, including acid, base, and metal catalysts, can modulate the reaction pathways and outcomes.

The formation of sulfonate esters like this compound from the corresponding alcohol (pentan-3-ol) and methanesulfonic acid is an acid-catalyzed process. The mechanism involves the protonation of the alcohol's hydroxyl group, which enhances its leaving group ability, followed by nucleophilic attack by the methanesulfonate anion. The presence of a strong acid is crucial for this reaction to proceed at a reasonable rate. enovatia.comacs.orgresearchgate.net Conversely, the reaction is suppressed in the presence of even a slight excess of base, which neutralizes the acid catalyst. enovatia.comacs.orgresearchgate.net

Base-induced mechanisms are relevant in the context of elimination reactions. A strong base can abstract a proton from a carbon atom adjacent to the carbon bearing the methanesulfonate group, leading to the formation of an alkene via an E2 mechanism. The stereochemistry of the starting material and the nature of the base can influence the regioselectivity and stereoselectivity of the elimination.

| Catalyst Type | Role in Reaction | Mechanistic Pathway | Key Findings |

| Acid | Catalyzes ester formation | Protonation of alcohol, followed by nucleophilic attack by sulfonate anion. | Essential for esterification; reaction is suppressed by base. enovatia.comacs.orgresearchgate.net |

| Base | Promotes elimination reactions | Abstraction of a proton, leading to alkene formation (E2 mechanism). | Influences regioselectivity and stereoselectivity of elimination. |

Transition metal catalysis, particularly with palladium, has revolutionized organic synthesis, enabling a wide range of cross-coupling reactions. eie.grmdpi.com While direct palladium-catalyzed cross-coupling reactions involving alkyl sulfonates like this compound are less common than those with aryl or vinyl sulfonates, they can participate in such transformations under specific conditions. The mechanism typically involves the oxidative addition of the palladium(0) catalyst to the carbon-oxygen bond of the sulfonate ester, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.com

For instance, palladium catalysts have been employed in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between organoboron compounds and organic halides or sulfonates. mdpi.comacs.org

| Metal Catalyst | Reaction Type | General Mechanism |

| Palladium | Cross-coupling (e.g., Suzuki-Miyaura) | Oxidative addition, transmetalation, reductive elimination. mdpi.com |

Diarylborinic acids have emerged as effective catalysts for the stereo- and regioselective coupling of glycosyl methanesulfonates with alcohol acceptors. nih.govscholaris.ca Although this research focuses on glycosyl methanesulfonates, the principles can be extended to other sulfonate esters. The borinic acid catalyst activates the alcohol acceptor by forming a borinate ester, which then undergoes nucleophilic attack by the alcohol on the glycosyl methanesulfonate. This catalytic system allows for the formation of specific glycosidic linkages with high selectivity. nih.govscholaris.ca Kinetic studies suggest that both the catalyzed and uncatalyzed reactions proceed through associative mechanisms, even though they may yield opposite stereochemical outcomes. nih.gov

Solvolysis Mechanisms of Sulfonate Esters

Solvolysis is a reaction in which the solvent acts as the nucleophile. The solvolysis of sulfonate esters, including this compound, has been a subject of extensive mechanistic study. enovatia.comacs.orgresearchgate.netbeilstein-journals.org The mechanism of solvolysis can range from a unimolecular (SN1) pathway, involving the formation of a carbocation intermediate, to a bimolecular (SN2) pathway, involving a direct backside attack by the solvent molecule.

The nature of the alkyl group, the solvent, and the reaction conditions all play a crucial role in determining the operative mechanism. For secondary alkyl sulfonates like this compound, both SN1 and SN2 pathways are possible and can often compete. In polar, ion-stabilizing solvents, the SN1 mechanism is favored, while in less polar, more nucleophilic solvents, the SN2 mechanism is more likely.

Kinetic studies, including the analysis of kinetic solvent isotope effects, are often used to elucidate the specific mechanism. beilstein-journals.org For example, the rate of solvolysis can be highly dependent on the solvent's ionizing power and nucleophilicity. It has been shown that the solvolysis of sulfonate esters is generally not significantly catalyzed by either acid or base under typical solvolysis conditions. pqri.org

| Solvolysis Mechanism | Characteristics | Favored Conditions |

| SN1 | Formation of a carbocation intermediate. | Polar, ion-stabilizing solvents. |

| SN2 | Direct backside attack by the solvent. | Less polar, more nucleophilic solvents. |

Applications of Pentan 3 Yl Methanesulfonate in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds

The formation of carbon-carbon (C-C) bonds is fundamental to the construction of complex organic molecules. Pentan-3-yl methanesulfonate (B1217627) serves as an electrophilic source of a pentan-3-yl group in several types of C-C bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling with Aryl Mesylates)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. rsc.org The Suzuki-Miyaura coupling, which traditionally pairs organoboron compounds with organic halides, has been expanded to include other electrophiles. Aryl mesylates, derived from phenols, have emerged as effective substitutes for aryl halides in these reactions, offering a significant advantage as phenols are common and readily available starting materials. rsc.orgresearchgate.net

While the coupling of aryl mesylates is well-established, the use of secondary alkyl sulfonates like pentan-3-yl methanesulfonate in Suzuki-Miyaura and other cross-coupling reactions is more challenging. mit.edu Reactions involving secondary alkyl electrophiles often face difficulties such as slow oxidative addition and competing side reactions like β-hydride elimination. nih.gov However, significant progress has been made, particularly through the use of nickel-based catalyst systems. rsc.orgrsc.org These catalysts have proven effective in coupling unactivated secondary alkyl halides and, by extension, sulfonates with organometallic reagents. nih.govrsc.orgnih.gov The successful coupling of secondary alkyl mesylates often requires specific ligands and conditions to favor the desired C-C bond formation over elimination. rsc.org

Table 1: Conditions for Cross-Coupling of Secondary Alkyl Electrophiles

| Catalyst System | Electrophile Type | Nucleophile | Key Feature |

|---|---|---|---|

| NiCl₂/Diamine Ligand | Secondary Alkyl Halide | Alkylborane | Enables alkyl-alkyl Suzuki coupling at room temperature. nih.gov |

| Ni-based Catalyst | Vinyl/Aryl & Alkyl Sulfonates | - | Facilitates cross-electrophile coupling. rsc.org |

This table illustrates catalyst systems developed for challenging cross-coupling reactions involving alkyl electrophiles, including secondary centers and sulfonate leaving groups.

Alkylation Strategies Utilizing this compound

As a reactive secondary alkyl sulfonate, this compound is an effective alkylating agent for carbon nucleophiles. The methanesulfonate anion is a stable leaving group, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. nih.govyoutube.com

In a typical alkylation strategy, a carbon-based nucleophile, such as an enolate generated from a ketone or ester, attacks the electrophilic carbon of this compound. This SN2 reaction results in the formation of a new C-C bond, transferring the pentan-3-yl group to the nucleophile.

However, the secondary nature of the electrophile introduces potential complications. The primary competing pathway is the E2 elimination reaction, particularly when strong, sterically hindered bases are used to generate the nucleophile. This would lead to the formation of pent-2-ene instead of the desired alkylated product. Therefore, careful selection of the nucleophile, base, and reaction conditions is crucial to maximize the yield of the alkylation product.

Regio- and Stereoselective Coupling Reactions

Controlling regioselectivity and stereoselectivity is a central goal in modern organic synthesis. When using a chiral substrate or nucleophile, this compound can participate in stereoselective reactions. The hallmark of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center. If a reaction proceeds cleanly through an SN2 mechanism, the stereochemical outcome is predictable and controllable.

While there is limited specific literature on the use of this compound in highly specialized applications like glycosylation, the principles of its reactivity apply to stereoselective alkylations. For instance, the alkylation of a chiral enolate or a substrate bearing a chiral auxiliary with this compound would proceed with a degree of stereocontrol, dictated by the steric and electronic properties of the interacting species. The challenge remains to suppress competing pathways, such as SN1 reactions (which would lead to racemization) and E2 eliminations, that would erode stereoselectivity. masterorganicchemistry.com

Functional Group Interconversions

This compound is a key intermediate for converting alcohols (from which it is synthesized) into a variety of other functional groups. Its role as an electrophile allows for the facile introduction of the pentan-3-yl moiety onto heteroatom nucleophiles.

Ether Synthesis (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl electrophile by an alkoxide ion. masterorganicchemistry.comyoutube.com Alkyl mesylates are excellent electrophiles for this transformation due to the high nucleofugality (leaving group ability) of the mesylate group. masterorganicchemistry.com

In this context, an alkoxide nucleophile attacks the electrophilic carbon of this compound, displacing the mesylate leaving group to form a new carbon-oxygen bond and yield an ether.

Reaction: RO⁻Na⁺ (Alkoxide) + CH₃CH₂CH(OMs)CH₂CH₃ (this compound) → RO-CH(CH₂CH₃)₂ (Ether) + MsO⁻Na⁺

A significant consideration when using secondary substrates like this compound is the competition between the desired SN2 substitution and the E2 elimination side reaction. masterorganicchemistry.comlibretexts.org The alkoxide is not only a nucleophile but also a strong base. Attack at the electrophilic carbon leads to the ether, while abstraction of a proton from a beta-carbon leads to the formation of an alkene (pent-2-ene).

Table 2: Competing Pathways in the Reaction of this compound with Alkoxides

| Pathway | Product Type | Key Reactant Feature | Favorable Conditions |

|---|---|---|---|

| SN2 | Ether | Strong Nucleophile, Weak Base | Less sterically hindered alkoxides (e.g., methoxide), polar aprotic solvents. masterorganicchemistry.com |

| E2 | Alkene | Strong, Sterically Hindered Base | Bulky alkoxides (e.g., tert-butoxide), higher temperatures. masterorganicchemistry.comlibretexts.org |

Formation of Nitrogen-Containing Heterocycles and Derivatives

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. mdpi.comnih.gov The synthesis of these compounds often involves the N-alkylation of a suitable precursor as a key step. organic-chemistry.org

This compound serves as a potent agent for introducing the pentan-3-yl group onto a nitrogen atom. The lone pair of electrons on a nitrogen nucleophile (such as an amine or an amide) can attack the electrophilic carbon of the mesylate, displacing the leaving group to form a new C-N bond. This N-alkylation can be an intermolecular reaction to create an N-substituted acyclic compound, or it can be part of an intramolecular process where a nitrogen atom within a molecule attacks the mesylate-bearing carbon to form a heterocyclic ring. For example, a precursor molecule containing both a primary amine and the this compound moiety could undergo intramolecular cyclization to yield a nitrogen heterocycle.

The efficiency of such N-alkylation reactions depends on the nucleophilicity of the nitrogen atom and the reaction conditions, with the potential for elimination reactions remaining a competing pathway that must be managed. organic-chemistry.orgresearchgate.net

Thioether Formation

The conversion of alcohols to thioethers is a fundamental transformation in organic synthesis, often accomplished by leveraging the high reactivity of sulfonate esters like this compound. The mesylate group is a superb leaving group because its negative charge is stabilized through resonance across the three oxygen atoms. researchgate.net This property facilitates nucleophilic substitution reactions, particularly the S\textsubscript{N}2 mechanism, when reacted with a potent nucleophile such as a thiolate anion. chemistrysteps.comacsgcipr.org

The general strategy involves a two-step sequence. First, pentan-3-ol is converted to this compound. Subsequently, this activated intermediate is treated with a thiol (R-SH) in the presence of a base, or more directly with a pre-formed thiolate salt (e.g., sodium thiolate, R-SNa). The sulfur nucleophile attacks the carbon atom bonded to the mesylate group, displacing it to form the corresponding thioether. acsgcipr.org This method is widely employed due to its efficiency and the commercial availability of a vast array of thiols, allowing for the synthesis of diverse thioether structures. mdpi.com The use of mesylates avoids the often harsh conditions required when starting from the less reactive alcohol directly. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | General Conditions | Product |

|---|---|---|---|

| This compound | Thiol (R-SH) + Base | Polar aprotic solvent (e.g., DMF, DMSO) | Pentan-3-yl thioether (R-S-CH(CH₂CH₃)₂) |

| This compound | Thiolate Salt (R-S⁻Na⁺) | Polar aprotic solvent (e.g., DMF, Acetone) | Pentan-3-yl thioether (R-S-CH(CH₂CH₃)₂) |

Protecting Group Chemistry

The concept of protecting groups is central to the synthesis of complex organic molecules, preventing reactive functional groups from undergoing unwanted reactions. masterorganicchemistry.com The mesylate group can be employed in this context, particularly for hydroxyl functionalities.

The primary application of mesylation is not as a protecting group in the traditional sense of masking reactivity to be later restored, but rather to convert a hydroxyl group into a superior leaving group. masterorganicchemistry.comchemistrytalk.org Alcohols are generally poor substrates for nucleophilic substitution because the hydroxide (B78521) ion (HO⁻) is a strong base and thus a poor leaving group. masterorganicchemistry.com

The conversion of an alcohol like pentan-3-ol to this compound is a standard method to enhance its reactivity. chemistrytalk.org This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (mesyl chloride, MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270). wikipedia.orgcommonorganicchemistry.com The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction. masterorganicchemistry.com A key advantage of this process is that the formation of the sulfonate ester does not affect the stereochemistry of the carbon atom attached to the oxygen. masterorganicchemistry.com Once formed, the mesylate can undergo substitution reactions under much milder conditions than the parent alcohol. chemistrysteps.com

While alkyl mesylates are primarily used as intermediates for substitution, aryl mesylates (derived from phenols) are more commonly employed as protecting groups for the phenolic hydroxyl group. researchgate.netnih.gov The development of mild and selective deprotection methods is crucial for their utility in multi-step synthesis. nih.gov Chemoselective deprotection involves removing the mesyl group from a phenol (B47542) without affecting other sensitive functional groups within the molecule.

Various protocols have been developed for the cleavage of aryl mesylates to regenerate the parent phenol. These methods often need to be gentle enough to preserve other protecting groups or reactive sites. For instance, a mild protocol for the chemoselective deprotection of aryl methanesulfonates has been described, highlighting the utility of the methanesulfonate as a valuable protecting group for phenols in complex syntheses. researchgate.netnih.gov The choice of reagent is critical for achieving selectivity, particularly when other protecting groups, such as silyl (B83357) ethers, are present. organic-chemistry.orgresearchgate.net

| Reagent/System | Key Features | Reference |

|---|---|---|

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Effective for cleaving the mesyl group from phenols. | researchgate.net |

| K₃PO₄ in an ionic liquid | Allows for consecutive deprotection and nucleophilic aromatic substitution. | researchgate.net |

| Strong acid (e.g., H₂SO₄) | Can be used for deprotection, though conditions are harsh. | reddit.com |

| Mild, specific protocols | Designed for high functional group tolerance and chemoselectivity. | nih.gov |

Synthesis of Complex Molecular Architectures

The reactivity of this compound as an alkylating agent makes it a valuable building block in the construction of more elaborate molecules. designer-drug.com

In the pharmaceutical and agrochemical industries, the synthesis of carbon-heteroatom bonds (C-N, C-O, C-S) is a frequent and critical operation. acsgcipr.org Alkyl mesylates, including this compound, are potent electrophiles used to introduce alkyl groups onto various nucleophilic substrates. researchgate.net This reactivity is harnessed to build the carbon skeletons of active pharmaceutical ingredients (APIs) and agrochemicals.

For example, the reaction of an alkyl mesylate with an amine can form a new carbon-nitrogen bond, a key step in the synthesis of many nitrogen-containing bioactive compounds. acs.org Similarly, reactions with carboxylates or alkoxides can form esters and ethers, respectively. The use of mesylates provides a reliable and high-yielding method for these crucial bond-forming reactions. designer-drug.com Concerns have been raised about the potential for small, reactive alkyl mesylates like methyl or ethyl methanesulfonate to be present as genotoxic impurities in drug substances, which underscores their high reactivity. researchgate.netnih.govglobalresearchonline.net However, when used as a synthetic intermediate that is fully consumed, this compound is a powerful tool for constructing complex molecular frameworks.

The principles that make this compound useful in organic synthesis can be extended to materials science. The conversion of hydroxyl groups on polymers or other material precursors into mesylates activates them for subsequent chemical modification. By transforming a surface -OH group into a good leaving group (-OMs), the material can be functionalized through grafting reactions. chemistrysteps.com For instance, nucleophiles can be covalently attached to the surface, altering its physical and chemical properties, such as hydrophobicity, biocompatibility, or conductivity. This strategy allows for the precise engineering of material surfaces for applications in electronics, biotechnology, and catalysis.

Table of Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Primary Subject/Alkyl Mesylate |

| Pentan-3-ol | Alcohol Precursor |

| Thioether | Product Class |

| Methanesulfonic acid | Parent Acid of Mesylates |

| Methanesulfonyl chloride (Mesyl chloride) | Reagent |

| Triethylamine | Base |

| Pyridine | Base |

| Hydrogen chloride | Byproduct |

| Phenol | Parent Compound of Aryl Mesylates |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Reagent |

| Potassium phosphate (B84403) (K₃PO₄) | Reagent |

| Methyl methanesulfonate | Genotoxic Impurity Example |

| Ethyl methanesulfonate | Genotoxic Impurity Example |

Development of Novel Chemical Entities

This compound serves as a valuable alkylating agent in advanced organic synthesis, facilitating the introduction of the pentan-3-yl group into various molecular scaffolds. This reactivity is pivotal in the development of novel chemical entities, where the modification of a parent molecule by the addition of this specific alkyl group can lead to significant changes in physicochemical properties and biological activity. The methanesulfonate group acts as an excellent leaving group, enabling nucleophilic substitution reactions with a wide range of nucleophiles, including those centered on oxygen, nitrogen, and carbon atoms.

The strategic incorporation of a pentan-3-yl moiety can enhance the lipophilicity of a compound, a critical factor influencing its pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME). The branched nature of the pentan-3-yl group can also introduce steric bulk, which may be exploited to modulate the interaction of a molecule with its biological target, potentially leading to improved potency or selectivity.

Research in medicinal chemistry often explores the synthesis of analogues of known bioactive compounds to establish structure-activity relationships (SAR). In this context, this compound can be employed as a key reagent for the systematic modification of lead compounds. For instance, the alkylation of phenols, anilines, or active methylene (B1212753) compounds with this compound can yield a series of new derivatives. Subsequent biological evaluation of these novel entities can provide valuable insights into the steric and electronic requirements for optimal activity at a particular receptor or enzyme.

While specific, publicly available research detailing the direct use of this compound in the synthesis of a wide array of novel, named chemical entities is limited in readily accessible literature, its utility can be inferred from the well-established reactivity of alkyl methanesulfonates in organic synthesis. The following table represents a hypothetical research scenario, illustrating how data from such synthetic endeavors would be presented. This table is based on the known principles of nucleophilic substitution reactions where this compound would serve as the electrophile.

Table 1: Synthesis of Novel Chemical Entities via Alkylation with this compound

| Nucleophile | Reaction Conditions | Product | Yield (%) |

| Phenol | K₂CO₃, Acetone, Reflux | 3-Phenoxypentane | 85 |

| Aniline | Et₃N, CH₂Cl₂, RT | N-(Pentan-3-yl)aniline | 78 |

| Sodium azide (B81097) | DMF, 80 °C | 3-Azidopentane | 92 |

| Diethyl malonate | NaOEt, EtOH, Reflux | Diethyl 2-(pentan-3-yl)malonate | 65 |

The data presented in this hypothetical table demonstrates the versatility of this compound in forming new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds, which are fundamental transformations in the creation of new chemical entities. The yields provided are illustrative of typical outcomes for such alkylation reactions under the specified conditions. Further research and publication in this specific area would be necessary to populate such a table with experimentally verified results for a broader range of novel compounds.

Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of organic molecules like pentan-3-yl methanesulfonate (B1217627). It provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for unambiguous structure confirmation and the study of dynamic processes.

While standard 1D NMR is sufficient for basic structural confirmation, advanced techniques are required to investigate more complex phenomena such as stereochemistry and chemical exchange processes.

Two-dimensional Exchange Spectroscopy (2D EXSY) is a powerful NMR technique used to study chemical exchange processes occurring on the NMR timescale (from milliseconds to seconds). rsc.orgresearchgate.net This method can detect the transfer of magnetization between nuclei as they move between different chemical environments. For a molecule like pentan-3-yl methanesulfonate, EXSY could potentially be used to study:

Conformational Dynamics: If the pentan-3-yl group undergoes slow rotation or conformational interchange, EXSY could identify and quantify the rates of these processes.

Degenerate Rearrangements: In certain reaction conditions, if the methanesulfonate group were to exchange between equivalent positions in a molecule or between molecules, EXSY would reveal this dynamic behavior through cross-peaks connecting the exchanging sites. researchgate.net

Reversible Reactions: For reactions at or near equilibrium, EXSY can be used to measure the forward and reverse rate constants. For example, in a slow, reversible substitution reaction involving this compound, magnetization transfer between the reactant and product would be observable. rsc.org

The analysis of diastereomers is another critical application. Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which often exhibit distinct NMR signals. fordham.edu For chiral analogs of this compound, this would allow for the determination of enantiomeric composition and purity. The integration of these anisochronous signals provides a quantitative measurement of the optical purity of a sample. fordham.edu

Table 1: Potential Applications of Advanced NMR in the Analysis of this compound

| NMR Technique | Application | Information Gained |

| 2D EXSY | Studying slow chemical exchange | Rate constants of exchange, identification of dynamic processes (e.g., conformational changes, reversible reactions). rsc.orgresearchgate.net |

| DOSY | Characterizing species in solution | Diffusion coefficients, which can help differentiate between reactants, intermediates, and products based on size and shape. rsc.org |

| Chiral Derivatization NMR | Determining enantiomeric purity | Quantitative measurement of enantiomeric excess by creating diastereomers with distinct NMR signals. fordham.edu |

Monitoring chemical reactions as they occur provides invaluable insight into reaction kinetics, the formation of intermediates, and the optimization of reaction conditions. mpg.demagritek.com NMR spectroscopy, particularly with the advent of flow-tube and benchtop spectrometers, has become a powerful technique for non-invasive, real-time analysis. rsc.orgresearchgate.net

Reactions involving this compound, such as solvolysis or nucleophilic substitution, can be monitored by acquiring a series of NMR spectra at regular time intervals. researchgate.net This approach allows for:

Kinetic Analysis: By plotting the concentration of reactants and products (determined from the integration of their respective NMR signals) against time, detailed kinetic profiles can be constructed. enovatia.com This allows for the determination of reaction rates and orders.

Mechanistic Insight: The detection and structural characterization of transient intermediates can provide direct evidence for a proposed reaction mechanism. mpg.de

Process Optimization: Real-time data helps in identifying the optimal reaction time, temperature, and reagent stoichiometry to maximize yield and minimize by-product formation. magritek.com

Flow NMR setups are particularly advantageous as they allow for the reaction to occur outside the spectrometer under controlled conditions, with the reacting mixture continuously flowing through the NMR detection cell. rsc.org This avoids issues with sample inhomogeneity and allows for the study of a wider range of reaction conditions. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for molecular weight determination, structural elucidation through fragmentation analysis, and quantification at very low concentrations.

The high sensitivity and rapid analysis time of mass spectrometry make it exceptionally well-suited for detecting and identifying short-lived, low-abundance reaction intermediates. nih.govnih.gov Techniques like Electrospray Ionization (ESI-MS) allow for the gentle transfer of ions from a solution phase into the gas phase for analysis, making it possible to "capture" charged intermediates directly from a reacting mixture. ru.nl

For reactions of this compound, such as an Sₙ1-type solvolysis, ESI-MS could potentially be used to detect the transient pentan-3-yl carbocation intermediate. In organocatalytic or metal-catalyzed reactions, MS can identify key catalytic species and intermediates, providing a deeper understanding of the catalytic cycle. nih.gov The combination of MS with ion mobility separation can even distinguish between isomeric or diastereomeric intermediates, which is crucial for understanding stereoselective reactions. ru.nl

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule from its measured mass. nih.gov

For this compound (C₆H₁₄O₃S), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the theoretical calculated mass (166.0664 Da). This is a critical step in structural confirmation, distinguishing it from any potential isomers. Furthermore, HRMS is invaluable for identifying unknown by-products or degradation products in a reaction mixture, as their elemental compositions can be determined with high confidence. nih.gov The fragmentation patterns observed in tandem MS/MS experiments on an HRMS instrument provide further structural information, helping to piece together the structure of the parent ion. nih.gov

Table 2: Representative Mass Spectrometry Data for Alkyl Methanesulfonates

| Compound Class | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Analytical Significance |

| Alkyl Methanesulfonates (general) | ESI (+) | [M+Na]⁺, [M+NH₄]⁺ | [M+H]⁺ (often low abundance) | Adduct formation is common; can complicate spectra but aids in identification. nih.gov |

| Methyl Methanesulfonate | EI | 110 ([M]⁺˙) | 95 ([M-CH₃]⁺), 80 ([CH₃SO₂H]⁺˙) | Characteristic fragmentation pattern for structural confirmation. nist.gov |

| Ethyl Methanesulfonate | EI | 124 ([M]⁺˙) | 95 ([M-C₂H₅]⁺), 80 ([CH₃SO₂H]⁺˙) | Loss of the alkyl group is a common fragmentation pathway. researchgate.net |

| Alkyl Methanesulfonates (general) | APCI (-) | [M-Alkyl]⁻ | [M-Alkyl-SO₂]⁻ | Provides stable precursor ions suitable for sensitive SRM/MRM quantification. nih.gov |

Data is representative of common alkyl methanesulfonates and is used to infer the expected behavior of this compound.

Alkyl methanesulfonates are recognized as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing processes. rroij.com Regulatory guidelines often require their control at parts-per-million (ppm) levels. Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides the necessary sensitivity and selectivity for this trace-level analysis. nih.govnih.gov

Methods using tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode are frequently employed. nih.gov In this approach, a specific precursor ion for the target analyte is selected, fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces chemical noise, enabling very low limits of detection (LOD) and quantification (LOQ), often in the ng/mL range or lower. nih.govresearchgate.net Such methods are essential for ensuring the quality and safety of drug substances where methanesulfonic acid is used in the synthesis. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for the characterization of this compound, providing direct information about the presence of its key functional groups through the analysis of molecular vibrations.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. The most prominent of these are associated with the methanesulfonate (mesylate) group. The sulfur-oxygen double bonds (S=O) of the sulfonate ester exhibit strong, characteristic asymmetric and symmetric stretching vibrations. nih.gov The carbon-sulfur (C-S) single bond and the sulfur-oxygen single bond (S-O) also produce identifiable absorption bands.

Analysis of the spectra for related methanesulfonate compounds allows for the confident assignment of these vibrational modes. nih.gov For instance, the S–O stretching vibrations are typically observed in the 1000–1300 cm⁻¹ region, while the C–S stretch is found around 800 cm⁻¹. nih.gov Bending vibrations of the O–S–O group occur at lower wavenumbers, generally in the 500–600 cm⁻¹ range. nih.gov The presence of the pentan-3-yl group is confirmed by C-H stretching and bending vibrations of the alkyl chain.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| CH₃, CH₂ | C-H Stretch | 2850-3000 | Medium-Strong |

| S=O | Asymmetric Stretch | 1350-1370 | Strong |

| S=O | Symmetric Stretch | 1170-1190 | Strong |

| C-O | C-O Stretch | 1000-1200 | Strong |

| C-S | C-S Stretch | 700-800 | Medium |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and sample phase.

In-situ IR for Reaction Pathway Investigation

The formation and subsequent reactions of this compound can be monitored in real-time using in-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to by trade names such as ReactIR™. mt.comnih.gov This powerful analytical tool allows for the continuous collection of IR spectra from a reaction mixture, providing kinetic and mechanistic insights without the need for sampling. mt.com

By tracking the concentration changes of reactants, intermediates, and products as a function of time, reaction profiles can be generated. mt.com For example, in the synthesis of this compound from pentan-3-ol and methanesulfonyl chloride, the disappearance of the broad O-H stretching band of the alcohol and the appearance of the characteristic S=O stretching bands of the sulfonate ester can be monitored to determine reaction endpoint and kinetics. Similarly, in subsequent nucleophilic substitution reactions where the methanesulfonate acts as a leaving group, the disappearance of its characteristic peaks can be followed to understand the reaction progress. mt.comnih.gov

Chromatographic Techniques for Separation and Analysis

Chromatography is indispensable for the separation and analysis of this compound from reaction mixtures, allowing for the assessment of purity and the quantification of related substances.

Gas Chromatography (GC) and Liquid Chromatography (LC) in Synthetic Studies

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are extensively used in the analysis of sulfonate esters. nih.govresearchgate.net The choice between GC and LC depends on the volatility and thermal stability of the analyte and other components in the mixture.

Gas Chromatography (GC): Given its likely volatility, this compound is amenable to analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net This technique is particularly useful for monitoring the progress of its synthesis and for detecting trace-level impurities. A typical GC method would involve a capillary column with a non-polar or mid-polarity stationary phase.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of sulfonate esters that may not be sufficiently volatile or thermally stable for GC. nih.gov Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common approach for separating sulfonate esters from polar starting materials and byproducts. nih.govlibretexts.org Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.gov

Table 2: Representative Chromatographic Conditions for Sulfonate Ester Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| GC | DB-5 (5% Phenyl-methylpolysiloxane) | Helium | Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., SFC)

If this compound is synthesized from an enantiomerically enriched or resolved form of pentan-3-ol, the resulting product will also be chiral. Assessing the enantiomeric purity is crucial, and this is typically achieved using chiral chromatography. sigmaaldrich.commdpi.com

Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating enantiomers. asianpubs.orgderpharmachemica.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of chiral esters. mdpi.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. asianpubs.org Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another powerful technique for enantiomeric separations, often providing faster analysis times and higher efficiency than HPLC. sigmaaldrich.com The separation relies on the differential interaction of the enantiomers with the chiral stationary phase. sigmaaldrich.com

Kinetic and Thermodynamic Analytical Approaches

Understanding the reaction kinetics and thermodynamics of processes involving this compound is fundamental to controlling its formation and reactivity. Detailed kinetic studies have been performed on the formation and solvolysis of sulfonate esters. researchgate.netsemanticscholar.org

The rates of formation and solvolysis are highly dependent on factors such as the concentration of reactants, the presence of acid or base, the solvent, and the temperature. researchgate.net For instance, the formation of sulfonate esters is often catalyzed by the presence of a non-nucleophilic base to scavenge the acid byproduct. Conversely, the solvolysis rate is influenced by the nucleophilicity of the solvent and the stability of the resulting carbocation or the transition state of the substitution reaction.

Kinetic studies are typically performed by monitoring the change in concentration of the reactant or product over time, often using the spectroscopic and chromatographic techniques described above (e.g., in-situ IR or timed sampling followed by GC or LC analysis). researchgate.net From this data, rate laws, rate constants, and activation parameters (such as activation energy, Eₐ) can be determined, providing a quantitative understanding of the reaction mechanism. Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, can also be determined through temperature-dependent kinetic studies or calorimetry.

Reaction Progress Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology used to determine the kinetic profile of a chemical reaction by continuously monitoring the concentration of reactants, intermediates, and products over time. This technique can reveal the reaction order, rate constants, and activation parameters, offering deep insights into the reaction mechanism.

For this compound, RPKA could be employed to study its formation, for instance, from the reaction of pentan-3-ol with methanesulfonyl chloride, or its subsequent reactions, such as nucleophilic substitution or elimination. By analyzing the kinetic data, one could differentiate between various possible mechanistic pathways (e.g., SN1 vs. SN2).

Despite the utility of this technique, a review of publicly available scientific literature and chemical databases indicates a lack of specific studies applying Reaction Progress Kinetic Analysis to this compound. Consequently, no specific kinetic data or detailed mechanistic studies using this methodology for this compound are available.

Calorimetric and Thermal Stability Studies (e.g., DSC, TGA)

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), and thermogravimetric analysis (TGA) are essential for assessing the thermal stability and thermodynamic properties of a compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal transitions like melting, crystallization, and decomposition. TGA measures the change in mass of a sample as a function of temperature or time, indicating thermal decomposition and the presence of volatile components.

The application of these methods to this compound would provide crucial information regarding its melting point, heat of fusion, and decomposition temperature and profile. This data is vital for understanding the compound's thermal stability, which is critical for safe handling, storage, and application in various chemical processes.

However, a thorough search of scientific literature reveals no published studies that have specifically investigated the thermal properties of this compound using DSC or TGA. As a result, there is no available data on its thermal transitions or decomposition kinetics.

Electrochemical Investigations (e.g., EIS)

Electrochemical methods, including techniques like Electrochemical Impedance Spectroscopy (EIS), are used to probe the electrochemical properties of a compound and its interfaces. EIS, for example, can provide information about charge transfer resistance, double-layer capacitance, and diffusion processes, which are relevant in contexts such as electro-synthesis, corrosion inhibition, or the behavior of the compound in electrochemical devices.

For this compound, electrochemical investigations could potentially shed light on its redox behavior (oxidation and reduction potentials) and its interaction with electrode surfaces.

A comprehensive review of the scientific literature indicates that there are no available studies on the electrochemical properties of this compound. Therefore, no data from electrochemical investigations for this specific compound has been reported.

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Pentan-3-yl Methanesulfonate (B1217627) Transformations

The transformation of alkyl sulfonates has been significantly advanced by the development of novel catalytic systems, particularly in the realm of cross-coupling reactions. While traditionally, the use of secondary alkyl electrophiles like pentan-3-yl methanesulfonate has been challenging compared to their primary counterparts, recent progress offers promising future directions. nih.govresearchgate.net

Future research is expected to focus on iron-catalyzed cross-coupling reactions, which provide a less toxic and more economical alternative to palladium or nickel catalysts. sgitolab.com Systems utilizing arylzinc reagents in the presence of ligands such as TMEDA (tetramethylethylenediamine) have shown success with various alkyl sulfonates and could be optimized for this compound. sgitolab.com These reactions would enable the formation of carbon-carbon bonds, linking the pentan-3-yl moiety to diverse aryl groups, a transformation of significant interest in medicinal and materials chemistry.

Furthermore, the development of photoredox catalysis opens new pathways for the activation of alkyl sulfonates. These methods allow for transformations under mild conditions, potentially minimizing side reactions like elimination that are common with secondary substrates. sigmaaldrich.com Exploration of dual catalytic systems, combining a transition metal catalyst with a photoredox catalyst, could unlock novel reactivities for this compound, enabling its participation in reactions previously considered unfeasible.

Table 1: Potential Catalytic Cross-Coupling Reactions for this compound

| Catalyst System | Coupling Partner | Potential Product Type | Research Focus |

|---|---|---|---|

| Iron/TMEDA | Arylzinc Reagents | Aryl-substituted Pentanes | Optimization of reaction conditions for secondary mesylates. sgitolab.com |

| Nickel/Ligand | Organoboron Reagents | Alkyl-Aryl or Alkyl-Alkyl coupled products | Development of ligands to control selectivity and prevent beta-hydride elimination. nih.gov |

Stereocontrol and Enantioselective Applications in Complex Synthesis

The stereocenter at the third position of this compound presents both a challenge and an opportunity for asymmetric synthesis. The conversion of an alcohol to a methanesulfonate occurs with retention of configuration. libretexts.orglumenlearning.com Subsequent nucleophilic substitution reactions, particularly SN2 reactions, proceed with inversion of stereochemistry. libretexts.orgnih.gov This predictable stereochemical outcome is fundamental for controlling the three-dimensional structure of target molecules in complex synthesis.

Future research will likely focus on leveraging this property in the enantioselective synthesis of complex natural products and pharmaceuticals. By starting with an enantioenriched pentan-3-ol, chemists can prepare enantiopure this compound. Its subsequent reaction with a nucleophile via an SN2 pathway would yield a product with inverted stereochemistry in a highly predictable manner. researchgate.net This strategy is crucial for building specific stereoisomers, which is often critical for biological activity.

Moreover, emerging research into stereospecific cross-coupling reactions offers another avenue for exploration. researchgate.net Catalytic systems that can engage secondary alkyl electrophiles without racemization are highly sought after. Developing such a system for this compound would allow for the formation of new carbon-carbon bonds while preserving the stereochemical integrity of the chiral center, significantly expanding its utility in asymmetric synthesis. nih.gov

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The integration of this compound into flow chemistry setups represents a significant step towards more sustainable and efficient chemical manufacturing. pharmasalmanac.com Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for reactions involving reactive intermediates like methanesulfonates. nih.govthieme-connect.de This enhanced control can lead to higher yields, reduced side-product formation, and improved safety by minimizing the accumulation of hazardous materials. pharmasalmanac.com

Future work will likely involve designing continuous-flow processes for the synthesis and subsequent transformation of this compound. For instance, the methanesulfonylation of pentan-3-ol could be performed in one module, followed by an immediate in-line reaction with a nucleophile in a second module. This "telescoping" of reaction steps avoids the isolation of intermediates, saving time, resources, and reducing waste. pharmasalmanac.com

From a sustainability perspective, research into greener reaction conditions is paramount. This includes the use of more environmentally benign solvents or even solvent-free conditions. Additionally, developing synthetic routes that maximize atom economy is a key goal of green chemistry. Methodologies that use this compound in catalytic, atom-economical transformations will be a key research focus. rsc.org

Table 2: Advantages of Flow Chemistry for this compound Reactions

| Feature | Benefit | Relevance to this compound |

|---|---|---|

| Enhanced Heat Transfer | Improved safety and selectivity for exothermic reactions. | Allows for better control over substitution vs. elimination pathways. nih.gov |

| Precise Residence Time Control | Minimized side-product formation. | Reduces potential degradation of the methanesulfonate or product. |

| Small Reactor Volume | Increased safety when handling reactive intermediates. | Safer handling of the reactive methanesulfonate. pharmasalmanac.com |

Development of Advanced Materials Utilizing this compound Precursors

While the direct use of this compound in materials is not established, its role as a precursor for functionalized molecules opens avenues in materials science. The alkylating nature of methanesulfonates can be harnessed to introduce the pentan-3-yl group into polymer backbones or onto surfaces, modifying their properties. alfa-chemistry.com

An emerging area of research is the synthesis of novel polymers. This compound could be used to alkylate monomers prior to polymerization or to modify existing polymers. For example, it could react with polymers containing nucleophilic sites to append pentyl groups, thereby altering properties like hydrophobicity, solubility, and thermal characteristics. Research into polysiloxanes with alkyl side groups has shown that such modifications can induce liquid crystalline phases, suggesting that the introduction of the pentan-3-yl group could be used to fine-tune the mesomorphic behavior of materials. researchgate.net

Furthermore, in the field of surface modification, this compound could be employed to create self-assembled monolayers (SAMs) on various substrates. By reacting with surface-bound nucleophiles, it would create a hydrocarbon layer with specific properties, which could be useful in applications ranging from electronics to biocompatible coatings. rsc.org

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which focus on non-covalent interactions, offer intriguing possibilities for the derivatives of this compound. bbau.ac.in While the methanesulfonate itself is typically used in covalent bond formation, its products can be designed to participate in self-assembly processes.

A key future direction would be to incorporate the pentan-3-yl group into amphiphilic molecules. An amphiphile possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. By attaching the hydrophobic pentan-3-yl group to a polar head group (which could be derived from the methanesulfonate's reaction partner), novel surfactants or lipid-like molecules could be created. These molecules could self-assemble in solution to form micelles, vesicles, or other nanostructures. aip.org The specific shape and size of the pentan-3-yl group would influence the packing of these molecules, allowing for fine-tuning of the resulting supramolecular architecture.

The sulfonate group itself, often present as a counter-ion or as a stable functional group in products, can also play a direct role. Sulfonated molecules are known to participate in the formation of block copolymers and other self-assembling systems, where the ionic sulfonate groups drive phase separation and the formation of well-defined nanodomains. mdpi.com Research into how the incorporation of a pentyl group influences the self-assembly of such sulfonated systems could lead to new materials for ion transport or catalysis. mdpi.commdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.